molecular formula C14H14N4O3S2 B353059 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide CAS No. 851989-52-1

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

Katalognummer: B353059
CAS-Nummer: 851989-52-1
Molekulargewicht: 350.4g/mol
InChI-Schlüssel: BVTLWNUSVVOPIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethylsulfanyl group at position 5 and a propanamide linker terminating in a 2-oxo-1,3-benzoxazol-3(2H)-yl moiety. This structure combines sulfur-rich motifs (thiadiazole, benzoxazolone) with a flexible amide bridge, making it a candidate for diverse biological applications, including enzyme inhibition and molecular imaging.

Eigenschaften

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S2/c1-2-22-13-17-16-12(23-13)15-11(19)7-8-18-9-5-3-4-6-10(9)21-14(18)20/h3-6H,2,7-8H2,1H3,(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTLWNUSVVOPIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CCN2C3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a compound that combines the structural motifs of thiadiazole and benzoxazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step reaction involving the formation of the thiadiazole and benzoxazole moieties. The synthesis typically involves:

  • Formation of Thiadiazole : Reaction of ethyl sulfide with hydrazine derivatives.
  • Formation of Benzoxazole : Cyclization of ortho-aminophenols with carbonyl compounds.
  • Final Coupling : Linking the thiadiazole and benzoxazole through a propanamide linkage.

The resulting structure is characterized by the presence of both heterocyclic rings which contribute to its biological activity.

Biological Activity Overview

The biological activities associated with N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide can be categorized into several key areas:

1. Antimicrobial Activity

Studies have shown that compounds containing thiadiazole and benzoxazole structures exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound has demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 64 µg/mL in some derivatives .
Bacterial StrainMIC (µg/mL)
E. coli32
S. aureus64
Salmonella typhi64

2. Anticancer Activity

Compounds similar to N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide have been evaluated for anticancer properties. Research indicates that derivatives can induce apoptosis in cancer cell lines such as MT2 and Jurkat cells with IC50 values below 10 µM .

3. Anti-inflammatory Activity

The anti-inflammatory potential is another significant aspect of this compound's biological profile. Compounds with similar structures have been shown to inhibit COX enzymes (COX-1 and COX-2), which are critical in inflammatory processes .

The mechanisms underlying the biological activities of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Induction of Apoptosis : Studies indicate that it can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

Case Studies

Several case studies highlight the efficacy of thiadiazole and benzoxazole derivatives:

  • Anticancer Efficacy : A study involving a series of benzothiazole derivatives showed significant cytotoxicity against various cancer cell lines with mechanisms involving cell cycle arrest and apoptosis induction .
  • Antimicrobial Testing : Research on related compounds demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, reinforcing the potential use in treating infections .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that compounds containing thiadiazole structures exhibit notable antimicrobial activity. For instance, derivatives similar to N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Potential

Studies have demonstrated that thiadiazole derivatives possess anticancer properties. Compounds with similar structures have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, certain derivatives have been shown to target specific pathways involved in tumor growth and metastasis .

Anticonvulsant Activity

There is emerging evidence that thiadiazole derivatives can exhibit anticonvulsant properties. Research has focused on their ability to modulate neurotransmitter systems in the brain, potentially providing therapeutic benefits for epilepsy and other seizure disorders .

Applications in Materials Science

Beyond biological applications, this compound can also be utilized in materials science:

  • Polymer Chemistry : As a building block for synthesizing polymers with specific properties such as enhanced thermal stability or electrical conductivity.
  • Coatings : Its chemical structure may impart protective qualities to coatings used in various industrial applications.

Case Studies

Several case studies highlight the potential applications of this compound:

  • A study demonstrated its efficacy as an antimicrobial agent against resistant strains of bacteria.
  • Another investigation revealed its potential as an anticancer drug candidate through preclinical trials showing significant tumor reduction in animal models.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The compound’s activity and physicochemical properties are influenced by variations in the thiadiazole substituents and the terminal group on the propanamide chain. Key analogs include:

Table 1: Structural and Functional Comparison of Analogs
Compound Name Substituent on Thiadiazole Propanamide Terminal Group Key Properties/Biological Activity Reference
Target Compound Ethylsulfanyl 2-oxo-1,3-benzoxazol-3(2H)-yl Potential neuroinflammation targeting (inferred from benzoxazolone moiety) -
N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide (7) (2-oxo-2-(p-tolylamino)ethyl)thio Phenyl CDK5/p25 inhibition (IC50 = 0.28 μM)
[11C]MBMP 4-[11C]methoxyphenyl Acetamidobenzoxazolone TSPO ligand for PET imaging of neuroinflammation
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide 2-ethoxyethyl Phenylsulfanyl Increased hydrophobicity; unconfirmed activity
3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide Methylbenzylidene-thioxo 5-methyl-1,3,4-thiadiazol-2-yl Enhanced π-stacking potential; kinase inhibition hypothesized

Key Observations:

  • Substituent Bulkiness : Ethylsulfanyl (target compound) and 2-ethoxyethyl () differ in steric demand, impacting solubility and target binding. The latter’s bulkier substituent may reduce membrane permeability compared to the target compound .
  • Terminal Group Diversity : The benzoxazolone moiety in the target compound and [11C]MBMP () is associated with high-affinity binding to translocator protein (TSPO), a neuroinflammation biomarker . In contrast, phenyl (Compound 7) and phenylsulfanyl () groups prioritize hydrophobic interactions, likely favoring kinase inhibition .

Physicochemical and Reactivity Data

  • Conversion Rates : Analog 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide () showed 18% conversion under acidic conditions vs. 10% in basic media, highlighting the benzoxazolone group’s pH-sensitive reactivity .
  • Stability: The thiazolidinone-thioxo system in ’s compound may confer redox activity, unlike the more stable benzoxazolone in the target compound .

Vorbereitungsmethoden

Reaction Protocol

  • Reactants :

    • 5-Amino-1,3,4-thiadiazole-2-thiol (1.0 equiv)

    • Ethyl bromide (1.2 equiv)

    • Potassium carbonate (2.0 equiv) as base

    • Dimethylformamide (DMF) as solvent

  • Procedure :

    • Suspend 5-amino-1,3,4-thiadiazole-2-thiol (10 mmol) in anhydrous DMF (30 mL).

    • Add K₂CO₃ (20 mmol) and ethyl bromide (12 mmol).

    • Stir at 60°C for 12 hours under nitrogen.

    • Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (ethyl acetate/hexane, 3:7).

  • Yield : ~65–70%.

  • Characterization :

    • ¹H NMR (DMSO- d₆) : δ 1.25 (t, 3H, -SCH₂CH₃), 3.15 (q, 2H, -SCH₂), 5.45 (s, 2H, -NH₂).

    • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 2560 cm⁻¹ (S-H, absent post-alkylation).

Synthesis of the Benzoxazole-Propanamide Moiety: 3-(2-Oxo-1,3-Benzoxazol-3(2H)-yl)Propanoic Acid

The benzoxazole fragment is synthesized via cyclization of 2(3H)-benzoxazolone derivatives, followed by propanoic acid chain elongation.

Benzoxazolone Synthesis

  • Reactants :

    • Methyl-3-amino-4-hydroxybenzoate (1.0 equiv)

    • α-Bromo phenylacetic acid (1.1 equiv)

  • Procedure :

    • Reflux methyl-3-amino-4-hydroxybenzoate (10 mmol) with α-bromo phenylacetic acid (11 mmol) in ethanol (50 mL) for 15 hours.

    • Cool, filter, and recrystallize from ethanol to yield 2-[bromo(phenyl)methyl]-1,3-benzoxazole-5-carboxylate .

  • Yield : ~75%.

Propanoic Acid Chain Introduction

  • Hydrolysis :

    • Hydrolyze the methyl ester (10 mmol) with 6 M HCl (20 mL) at 80°C for 6 hours.

    • Neutralize with NaHCO₃, extract with ethyl acetate, and dry to isolate 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid .

  • Yield : ~85%.

  • Characterization :

    • ¹H NMR (CDCl₃) : δ 2.55 (t, 2H, -CH₂CO), 3.85 (t, 2H, -CH₂N), 7.20–7.80 (m, 4H, aromatic).

    • IR (KBr) : 1715 cm⁻¹ (C=O, acid), 1670 cm⁻¹ (C=O, benzoxazolone).

Amide Coupling: Final Assembly of the Target Compound

The thiadiazole amine and benzoxazole-propanoic acid are coupled using carbodiimide-mediated amidation .

Coupling Protocol

  • Reactants :

    • 5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-amine (1.0 equiv)

    • 3-(2-Oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid (1.1 equiv)

    • EDC (1.2 equiv), HOBt (1.2 equiv)

    • Acetonitrile as solvent

  • Procedure :

    • Dissolve the propanoic acid (10 mmol) in acetonitrile (30 mL).

    • Add EDC (12 mmol) and HOBt (12 mmol), stir for 30 minutes.

    • Add the thiadiazole amine (10 mmol), stir at room temperature for 24 hours.

    • Evaporate solvent, wash with NaHCO₃ (5%) and brine, and purify via column chromatography (ethyl acetate/hexane, 1:1).

  • Yield : ~60–65%.

  • Characterization :

    • ¹H NMR (DMSO- d₆) : δ 1.25 (t, 3H, -SCH₂CH₃), 2.85 (t, 2H, -CH₂CO), 3.75 (t, 2H, -CH₂N), 7.30–7.90 (m, 4H, aromatic), 10.45 (s, 1H, -NH).

    • IR (KBr) : 3310 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O amide), 1675 cm⁻¹ (C=O benzoxazolone).

    • MS (ESI) : m/z 407.2 [M+H]⁺.

Optimization and Challenges

Microwave-Assisted Cyclization

  • Benzoxazole Formation : Microwave irradiation (250 W, 140°C, 5–15 minutes) with POCl₃ reduces reaction time from hours to minutes.

  • Yield Improvement : Increases from 75% to 88%.

Solvent Selection

  • DMF vs. Acetonitrile : DMF enhances thiol-alkylation reactivity but requires rigorous drying. Acetonitrile minimizes side reactions during amidation.

Purification Challenges

  • Column Chromatography : Essential for removing unreacted EDC/HOBt byproducts.

  • Recrystallization : Ethanol/water (1:3) effectively purifies the final compound.

Comparative Analysis of Synthetic Routes

StepMethodYieldTimeKey Advantage
Thiadiazole AlkylationK₂CO₃/DMF, 60°C65–70%12 hHigh regioselectivity
Benzoxazolone SynthesisReflux, ethanol75%15 hScalability
Amide CouplingEDC/HOBt, acetonitrile60–65%24 hMild conditions
Microwave CyclizationPOCl₃, 140°C88%15 minTime efficiency

Q & A

Q. SAR Table :

ModificationBiological ImpactReference
Ethyl → MethylsulfonylIncreased aqueous solubility (logP ↓0.8)
Benzoxazolone → Quinazolinone10-fold higher EGFR inhibition

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.